![molecular formula C30H23N5O4S B391526 ethyl 3'-(4-nitrophenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B391526.png)
ethyl 3'-(4-nitrophenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat to drive the reactions to completion.
Major Products
The major products formed from these reactions include various thiadiazole derivatives, which are characterized by their antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in developing new pharmaceuticals with antimicrobial activity.
Wirkmechanismus
The mechanism of action of Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate involves its interaction with microbial cell membranes. The compound is believed to disrupt the integrity of the cell membrane, leading to cell lysis and death . The nitrophenyl group plays a crucial role in this mechanism by facilitating the compound’s binding to the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar antimicrobial properties.
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain the thiazole nucleus and are used in medicinal chemistry.
Uniqueness
Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C30H23N5O4S |
|---|---|
Molekulargewicht |
549.6g/mol |
IUPAC-Name |
ethyl 4-(4-nitrophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C30H23N5O4S/c1-2-39-29(36)28-32-34(23-17-19-24(20-18-23)35(37)38)30(40-28)26-16-10-9-15-25(26)27(21-11-5-3-6-12-21)31-33(30)22-13-7-4-8-14-22/h3-20H,2H2,1H3 |
InChI-Schlüssel |
FBCJMHLREVBCDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-chloro-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391444.png)
![2-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391445.png)
![2-(4-butoxyphenyl)-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391446.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391447.png)
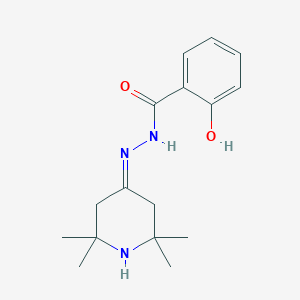
![N-[1-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B391453.png)
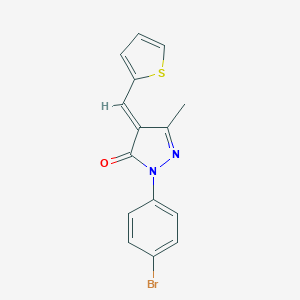
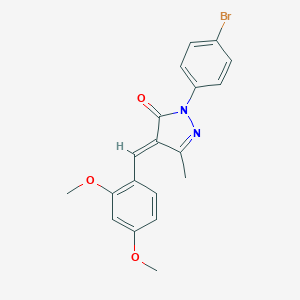
![Ethyl 4-bromo-2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391456.png)
![4-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391458.png)
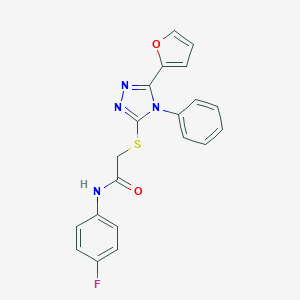
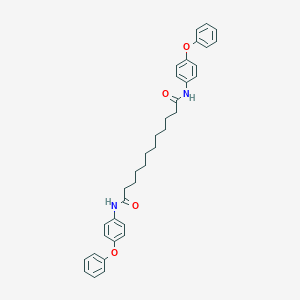

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B391468.png)
